molecular formula C8H10O2 B075248 (1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 1195-12-6

(1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B075248
CAS No.: 1195-12-6
M. Wt: 138.16 g/mol
InChI Key: FYGUSUBEMUKACF-DSYKOEDSSA-N
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Description

(1R,2R,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a bicyclic organic compound with a unique structure that includes a carboxylic acid functional group. This compound is known for its rigidity and strained ring system, which makes it an interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves the Diels-Alder reaction, where cyclopentadiene reacts with maleic anhydride to form the bicyclic structure. The resulting adduct is then hydrolyzed to yield the carboxylic acid.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.

    Substitution: The carboxylic acid group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(1R,2R,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential as a scaffold in drug design due to its rigid structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of polymers and as a precursor for various chemical intermediates.

Mechanism of Action

The mechanism by which (1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The rigid structure of the compound allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The pathways involved can vary depending on the specific application, but often include interactions with proteins and nucleic acids.

Comparison with Similar Compounds

    Norbornene: Another bicyclic compound with a similar structure but lacking the carboxylic acid group.

    Norbornadiene: Similar to norbornene but with an additional double bond, making it more reactive.

    Bicyclo[2.2.2]octane: A related bicyclic compound with a different ring system.

Uniqueness: (1R,2R,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is unique due to its combination of a rigid bicyclic structure and a reactive carboxylic acid group. This makes it particularly useful in applications requiring both structural rigidity and chemical reactivity.

Properties

IUPAC Name

(1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c9-8(10)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2,(H,9,10)/t5-,6+,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYGUSUBEMUKACF-DSYKOEDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C[C@H]([C@H]1C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 2
(1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
(1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 4
(1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
(1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 6
(1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

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